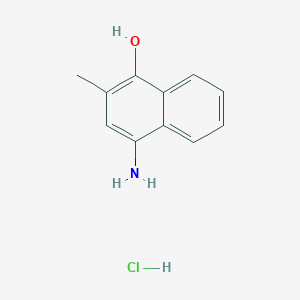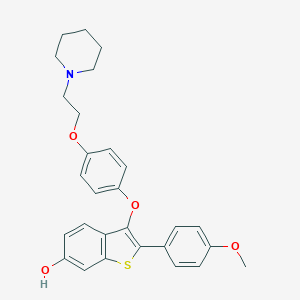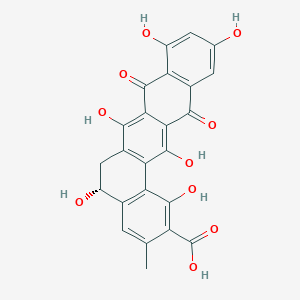
Pradimicin Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.
Aplicaciones Científicas De Investigación
Broad-Spectrum Antifungal Activity :Pradimicins, including Pradimicin Q, exhibit potent antifungal properties. They work through a novel mechanism, binding to terminal D-mannosides in fungal cell walls, disrupting membrane integrity. This makes them effective against various fungal species, including Candida and Aspergillus, and useful for treating opportunistic mycoses in immunocompromised patients (Walsh & Giri, 2005).
Applications in Glycobiological Research :Pradimicins' ability to bind D-mannose is being explored in glycobiology. Modifications to pradimicins have been made to prevent aggregation, facilitating their use as tools in studying carbohydrate-binding mechanisms (Nakagawa & Ito, 2022).
Antiviral Properties Against HIV :Pradimicin A, a closely related compound, shows inhibitory activity against HIV by binding to the virus's envelope protein gp120, preventing virus entry into cells. This suggests potential applications of pradimicins in HIV treatment (Balzarini et al., 2006).
Antineoplastic Effects in Cancer Therapy :Pradimicin-IRD, another derivative, has shown promising antineoplastic effects, particularly in inducing DNA damage in colon cancer cells. This opens up new avenues for pradimicin compounds in cancer treatment (Almeida et al., 2019).
Biosynthetic Gene Cluster Analysis :The biosynthesis of pradimicins has been studied, with the identification of gene clusters in Actinomadura hibisca. This knowledge aids in understanding the production and potential genetic engineering of pradimicins (Kim et al., 2007).
Mechanism of Mannose Binding :Detailed studies have been conducted to map the primary mannose binding site of pradimicin A, providing insights into its unique carbohydrate recognition property. This research contributes to the understanding of pradimicin's interaction with biological molecules (Nakagawa et al., 2011).
Propiedades
Número CAS |
141869-53-6 |
|---|---|
Fórmula molecular |
C24H16O10 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |
Clave InChI |
QJLPWVUZFKETMK-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Sinónimos |
Pradimicin Q |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


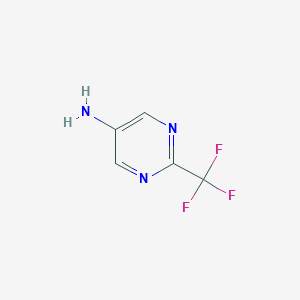
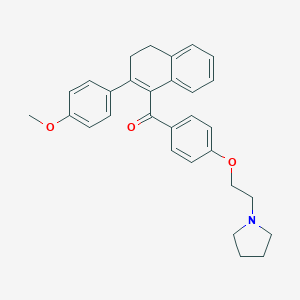
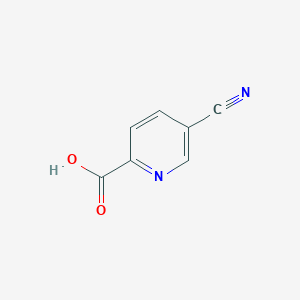
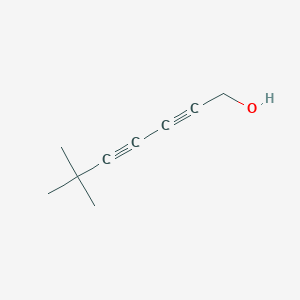
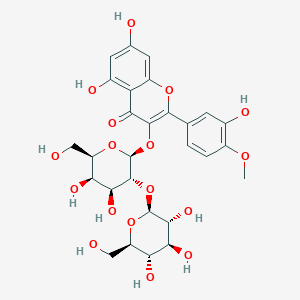
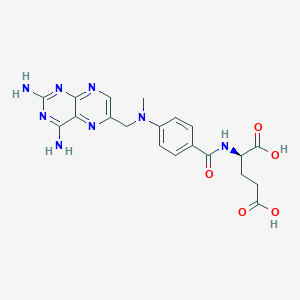
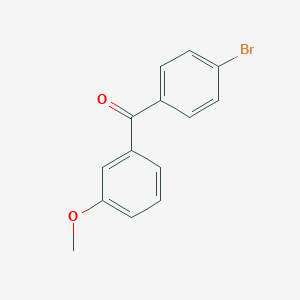
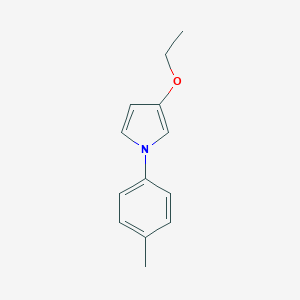
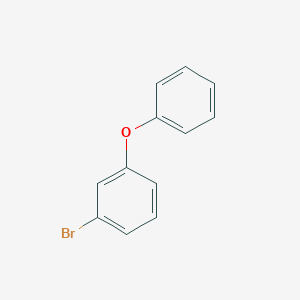

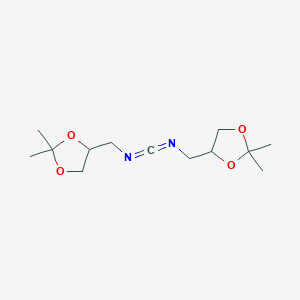
![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide](/img/structure/B129707.png)
